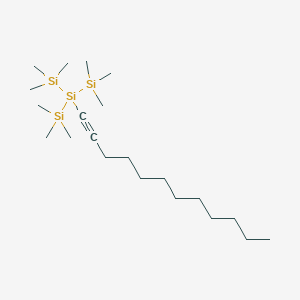
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a complex organosilicon compound It features a unique structure with a dodecynyl group attached to a hexamethyltrisilane backbone, which is further modified with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves multiple steps:
Formation of the Dodecynyl Group: The dodecynyl group can be synthesized through the coupling of a dodecyl halide with an alkyne under palladium-catalyzed conditions.
Attachment to the Trisilane Backbone: The dodecynyl group is then attached to a hexamethyltrisilane backbone through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the alkyne.
Introduction of the Trimethylsilyl Group: Finally, the trimethylsilyl group is introduced via a silylation reaction, typically using a reagent like trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used for desilylation reactions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Alkenes, alkanes.
Substitution: Various functionalized silanes.
Scientific Research Applications
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Organic Synthesis: Acts as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. These bonds can undergo addition, substitution, and elimination reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Dodec-1-yn-1-ylbenzene: Similar alkyne structure but lacks the silicon-based backbone.
Hexamethyldisilane: Contains a similar silicon backbone but lacks the dodecynyl and trimethylsilyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the complex trisilane structure.
Properties
CAS No. |
825626-53-7 |
|---|---|
Molecular Formula |
C21H48Si4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
dodec-1-ynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C21H48Si4/c1-11-12-13-14-15-16-17-18-19-20-21-25(22(2,3)4,23(5,6)7)24(8,9)10/h11-19H2,1-10H3 |
InChI Key |
FIXJNJQGZZXADI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#C[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















